4-Cyano-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Cyano-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4F3NO2. It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a benzoic acid derivative. One common method is the nitrile synthesis, where a suitable precursor undergoes a reaction with a cyanating agent. For example, 4-bromo-3-(trifluoromethyl)benzoic acid can be reacted with a cyanide source under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrile synthesis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under suitable conditions.
Oxidation Reactions: The benzoic acid core can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
4-Cyano-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyano-3-(trifluoromethyl)benzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the cyano group, which affects its reactivity and applications.
4-Cyanobenzoic acid: Contains the cyano group but lacks the trifluoromethyl group, resulting in different chemical properties and uses.
Uniqueness
4-Cyano-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity, stability, and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHYEZBRDXLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279164 | |
Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-36-4 | |
Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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